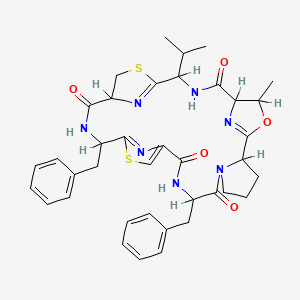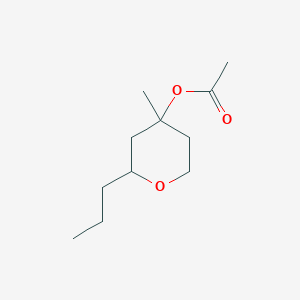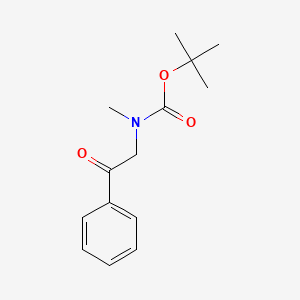![molecular formula C46H78O19 B1179719 (2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 136565-73-6](/img/structure/B1179719.png)
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La preparación de Anemarsaponin E implica la extracción de los rizomas de Anemarrhena asphodeloides. El proceso típicamente incluye:
Extracción: Los rizomas secos se pulverizan y se extraen utilizando solventes como metanol o etanol.
Métodos de producción industrial: La producción industrial de Anemarsaponin E sigue métodos de extracción y purificación similares, pero a mayor escala. El uso de técnicas cromatográficas avanzadas garantiza la pureza y el rendimiento del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: Anemarsaponin E experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.
Reducción: Las reacciones de reducción pueden alterar los dobles enlaces dentro de la estructura esteroidea.
Sustitución: Las reacciones de sustitución pueden ocurrir en los enlaces glucosídicos.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Condiciones ácidas o básicas para facilitar la escisión y formación de enlaces glucosídicos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir saponinas esteroideas saturadas .
Aplicaciones Científicas De Investigación
Anemarsaponin E tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto de referencia en el estudio de las saponinas esteroideas.
Biología: Investigado por su papel en las vías de señalización celular y sus efectos en diversas líneas celulares.
Medicina: Explorado por sus propiedades antiinflamatorias, anticancerígenas y neuroprotectoras.
Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos.
Mecanismo De Acción
Anemarsaponin E ejerce sus efectos a través de varios objetivos moleculares y vías:
Antiinflamatorio: Inhibe la producción de citoquinas y mediadores proinflamatorios.
Anticancerígeno: Induce la apoptosis en las células cancerosas modulando vías de señalización como PI3K/AKT y MAPK.
Neuroprotector: Protege las células neuronales del estrés oxidativo y la apoptosis.
Compuestos similares:
- Anemarsaponin B
- Timosaponin D
- Timosaponin E1
- Anemarsaponin B II
Comparación: Anemarsaponin E es único debido a sus enlaces glucosídicos específicos y la presencia de grupos metoxi. Estas características estructurales contribuyen a sus propiedades farmacológicas distintas, como la mejora de las actividades antiinflamatorias y anticancerígenas en comparación con otros compuestos similares .
Comparación Con Compuestos Similares
- Anemarsaponin B
- Timosaponin D
- Timosaponin E1
- Anemarsaponin B II
Comparison: Anemarsaponin E is unique due to its specific glycosidic linkages and the presence of methoxy groups. These structural features contribute to its distinct pharmacological properties, such as enhanced anti-inflammatory and anticancer activities compared to other similar compounds .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78O19/c1-20(19-59-41-38(56)35(53)32(50)28(16-47)61-41)8-13-46(58-5)21(2)31-27(65-46)15-26-24-7-6-22-14-23(9-11-44(22,3)25(24)10-12-45(26,31)4)60-43-40(37(55)34(52)30(18-49)63-43)64-42-39(57)36(54)33(51)29(17-48)62-42/h20-43,47-57H,6-19H2,1-5H3/t20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-,46?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASUPFDHLZNSK-FCDYBKDVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
935.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B1179645.png)


